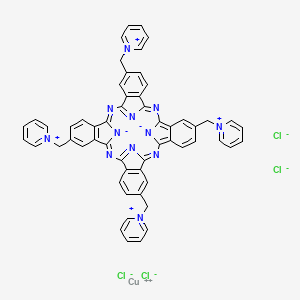

Alcian Blue-tetrakis(methylpyridinium) chloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Alcian Blue-tetrakis(methylpyridinium) chloride is a synthetic dye belonging to the family of phthalocyanine dyes. It is known for its ability to stain acidic polysaccharides such as glycosaminoglycans in cartilages and other body structures. This compound is widely used in histology and microscopy for its staining properties .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis typically involves the reaction of copper phthalocyanine with formaldehyde and pyridine under controlled conditions .

Industrial Production Methods

Industrial production of Alcian Blue-tetrakis(methylpyridinium) chloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

化学反应分析

Types of Reactions

Alcian Blue-tetrakis(methylpyridinium) chloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to changes in its chemical structure and properties.

Reduction: Reduction reactions can alter the dye’s color and staining properties.

Substitution: The pyridiniomethyl groups can be substituted with other functional groups, modifying the dye’s characteristics.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of different phthalocyanine derivatives, while substitution reactions can yield a variety of modified dyes .

科学研究应用

Histochemical Staining

Overview

Alcian Blue-tetrakis(methylpyridinium) chloride is predominantly used in histochemical staining techniques to visualize specific components in tissue sections. It selectively stains highly sulfated glycosaminoglycans, such as heparan sulfate, which are critical in understanding various biological processes.

Staining Mechanism

The mechanism of action involves electrostatic interactions between the positively charged dye and the negatively charged sulfate groups of glycosaminoglycans. This interaction results in a distinct blue coloration that can be observed under a light microscope .

Applications in Tissue Analysis

- Mast Cell Visualization : The dye is extensively used to identify and visualize mast cells in tissue samples, aiding in the study of allergic responses and other immune functions.

- Cartilage Studies : this compound is effective for staining cartilage tissues, allowing researchers to assess the distribution and integrity of glycosaminoglycans within the extracellular matrix.

Interaction with Nucleic Acids

Recent studies have indicated that this compound can bind selectively to G-quadruplex structures in nucleic acids. This property suggests potential therapeutic applications in gene regulation and cancer treatment.

Photosensitizer Properties

The compound's cationic nature allows it to act as a photosensitizer in photodynamic therapy. Upon light activation, it can induce cell death, making it a candidate for anticancer applications.

Analytical Applications

Layer-by-Layer Deposition Techniques

this compound has been utilized in forming composite films through layer-by-layer deposition methods. This application highlights its versatility beyond traditional staining, indicating its potential use in material science and nanotechnology.

Case Studies

Physical Properties and Stability

This compound is characterized by its vibrant blue color and stability compared to other Alcian dyes. Its solubility and lightfastness make it suitable for long-term studies, although care must be taken regarding pH levels during storage and application to prevent degradation .

作用机制

The mechanism of action of Alcian Blue-tetrakis(methylpyridinium) chloride involves its interaction with acidic polysaccharides. The dye binds to the negatively charged groups in these polysaccharides, resulting in a blue or bluish-green coloration. This binding is facilitated by the pyridiniomethyl groups, which enhance the dye’s affinity for acidic sites .

相似化合物的比较

Similar Compounds

Alcian Blue 8GX: Another member of the Alcian Blue family, known for its staining properties but with different substituents.

Copper Phthalocyanine: The parent compound of Alcian Blue-tetrakis(methylpyridinium) chloride, used in various dye applications.

Methylene Blue: A different class of dye with similar staining capabilities but distinct chemical structure.

Uniqueness

This compound is unique due to its enhanced stability and staining properties compared to other Alcian Blue variants. The presence of pyridiniomethyl groups provides better binding to acidic polysaccharides, making it a preferred choice for specific staining applications .

生物活性

Alcian Blue-tetrakis(methylpyridinium) chloride is a cationic dye with significant applications in histochemistry and molecular biology. This compound is particularly noted for its ability to interact with sulfated glycosaminoglycans (GAGs) and nucleic acids, making it a valuable tool in various biological research settings.

This compound is derived from Alcian Blue, a well-known dye used for staining acidic polysaccharides. Its molecular formula is C56H40Cl4CuN12, and it exhibits a vibrant blue color when dissolved in aqueous solutions. The presence of four methylpyridinium groups enhances its solubility and staining capabilities, allowing for effective visualization of biological tissues under a microscope.

Mechanism of Action:

- Electrostatic Interactions: The dye binds to negatively charged sulfated GAGs through electrostatic attraction, allowing researchers to visualize these components in tissue samples. This interaction is particularly strong with heparan sulfate, which is abundant in mast cells and cartilage.

- Resistance to Enzymatic Degradation: this compound is resistant to hyaluronidase, an enzyme that degrades hyaluronic acid. This property enables differentiation between heparan sulfate and hyaluronic acid in histological studies.

Biological Applications

-

Histological Staining:

- This compound is primarily used to stain tissues rich in sulfated GAGs, facilitating the study of connective tissues and mast cells. Research indicates that this compound produces stronger staining results compared to other Alcian Blue variants, enhancing the visibility of mast cells in tissue sections .

-

Interaction with Nucleic Acids:

- Studies have shown that this compound can selectively bind to G-quadruplex structures within DNA and RNA. This binding suggests potential applications in gene regulation and therapeutic interventions, particularly in cancer research where G-quadruplexes play a crucial role.

-

Photodynamic Therapy:

- The cationic nature of the dye allows it to act as a photosensitizer in photodynamic therapy, where it can induce cell death upon light activation. This property has been explored for anticancer applications, highlighting its dual functionality as both a staining agent and a therapeutic agent.

Comparative Analysis with Other Dyes

This compound can be compared with other cationic dyes based on their staining efficacy and specificity for GAGs:

| Dye | Staining Efficacy | Specificity | Applications |

|---|---|---|---|

| This compound | High | Heparan sulfate, mast cells | Histology, gene regulation |

| Alcian Blue (standard) | Moderate | Various GAGs | Histology |

| Methylene Blue | Low | General nucleic acids | Histology, microbiology |

Case Studies

- Mast Cell Identification:

-

Gene Regulation Studies:

- Research exploring the interaction between this compound and G-quadruplexes revealed its potential as a regulatory agent in gene expression studies. The compound's ability to stabilize these structures may provide insights into novel therapeutic approaches for diseases linked to gene dysregulation.

属性

IUPAC Name |

copper;6,15,24,33-tetrakis(pyridin-1-ium-1-ylmethyl)-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene;tetrachloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H40N12.4ClH.Cu/c1-5-21-65(22-6-1)33-37-13-17-41-45(29-37)53-57-49(41)62-54-47-31-39(35-67-25-9-3-10-26-67)15-19-43(47)51(59-54)64-56-48-32-40(36-68-27-11-4-12-28-68)16-20-44(48)52(60-56)63-55-46-30-38(34-66-23-7-2-8-24-66)14-18-42(46)50(58-55)61-53;;;;;/h1-32H,33-36H2;4*1H;/q+2;;;;;+2/p-4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUWNRSWNBONHNN-UHFFFAOYSA-J |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=[N+](C=C1)CC2=CC3=C(C=C2)C4=NC5=NC(=NC6=C7C=C(C=CC7=C([N-]6)N=C8C9=C(C=CC(=C9)C[N+]1=CC=CC=C1)C(=N8)N=C3[N-]4)C[N+]1=CC=CC=C1)C1=C5C=C(C=C1)C[N+]1=CC=CC=C1.[Cl-].[Cl-].[Cl-].[Cl-].[Cu+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H40Cl4CuN12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1086.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。